molecular formula C12H16N4O B13866235 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B13866235
M. Wt: 232.28 g/mol
InChI Key: KGIZGKKESVKODQ-UHFFFAOYSA-N
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Description

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine is a synthetic organic compound that features both an oxadiazole ring and a pyridine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    N-Alkylation: Introduction of the pyridine moiety via N-alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethyl group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction of the oxadiazole ring or pyridine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine may have applications in various fields, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine would depend on its specific biological target. Generally, compounds with oxadiazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine
  • 1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine

Uniqueness

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine is unique due to the specific positioning of the ethyl group and the pyridine moiety, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H16N4O/c1-3-11-15-12(17-16-11)9(2)14-8-10-6-4-5-7-13-10/h4-7,9,14H,3,8H2,1-2H3

InChI Key

KGIZGKKESVKODQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C(C)NCC2=CC=CC=N2

Origin of Product

United States

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